2-chloro-N-(2-chloro-4-methylphenyl)acetamide molecular weight
2-chloro-N-(2-chloro-4-methylphenyl)acetamide molecular weight
An In-Depth Technical Guide to the Molecular Weight Determination of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide
Abstract
This technical guide provides a comprehensive framework for understanding and determining the molecular weight of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide, a compound of interest for researchers in synthetic chemistry and drug development. This document elucidates the fundamental physicochemical properties of the molecule, including its derived chemical formula and calculated molecular weight. The core of this guide is a detailed exploration of mass spectrometry, establishing it as the definitive technique for molecular weight verification. A complete, field-proven protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is presented, designed to provide a self-validating system for empirical confirmation. This guide is intended for scientists and professionals who require both theoretical understanding and practical, actionable methodologies for the analytical characterization of novel or synthesized compounds.
Physicochemical Properties of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide
A foundational understanding of a molecule's properties begins with its structure. From the chemical structure, we can derive the molecular formula and the theoretical molecular weight, which are critical parameters for synthesis, purification, and regulatory documentation.
Chemical Structure and Formula
The systematic name 2-chloro-N-(2-chloro-4-methylphenyl)acetamide defines a precise arrangement of atoms. The structure consists of a chloroacetamide group linked via a nitrogen atom to a 2-chloro-4-methylphenyl ring.
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Phenyl Ring with Substituents : A benzene ring substituted with a chlorine atom at position 2 and a methyl group at position 4.
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Amide Linkage : A carbonyl group single-bonded to a nitrogen atom (-C(=O)N-).
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Chloroacetyl Group : An acetyl group where one methyl hydrogen is replaced by a chlorine atom (Cl-CH₂-C(=O)-).
Based on this structure, the molecular formula is determined by counting the constituent atoms:
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Carbon (C): 9
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Hydrogen (H): 9
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Chlorine (Cl): 2
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Nitrogen (N): 1
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Oxygen (O): 1
Thus, the molecular formula is C₉H₉Cl₂NO .
Calculated Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the IUPAC atomic weights, the calculation is as follows:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 9 | 1.008 | 9.072 |
| Chlorine (Cl) | 2 | 35.453 | 70.906 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 218.083 |
The theoretical molecular weight of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide is 218.083 g/mol .
The Central Role of Mass Spectrometry in Molecular Weight Determination
While the molecular weight can be calculated from the presumed structure, empirical verification is a cornerstone of scientific integrity. Mass spectrometry (MS) is the gold-standard analytical technique for this purpose, offering unparalleled accuracy and specificity.[1][2]
Principle of Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] The process involves converting a neutral sample molecule into a charged ion, which is then accelerated through a magnetic or electric field. The degree to which the ion's trajectory is altered by these fields is dependent on its m/z ratio, allowing for precise mass determination.
Causality for Method Selection: Why Mass Spectrometry is Authoritative
The choice of mass spectrometry is not arbitrary; it is dictated by the need for unambiguous data.
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Direct Measurement : Unlike colligative property measurements, MS directly interrogates the mass of the molecule itself, providing a fundamental physical constant.
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High Accuracy and Resolution : High-resolution mass spectrometry (HRMS) can determine molecular mass with accuracies better than 5 ppm (0.0005%), enabling the confident determination of the elemental formula.[2]
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Structural Confirmation : The ionization process, particularly Electron Ionization (EI), induces fragmentation of the molecule. This fragmentation pattern is reproducible and characteristic of the molecule's structure, acting as a chemical "fingerprint" that validates the identity of the compound beyond its mass alone.[3]
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Isotopic Pattern Verification : The presence of two chlorine atoms in 2-chloro-N-(2-chloro-4-methylphenyl)acetamide creates a highly characteristic isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a trio of peaks (M, M+2, M+4) in the mass spectrum with a predictable intensity ratio of approximately 9:6:1. Observing this pattern provides irrefutable evidence for the presence of two chlorine atoms and serves as a powerful internal validation of the result.
Authoritative Protocol for Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
For a compound like 2-chloro-N-(2-chloro-4-methylphenyl)acetamide, which is expected to be thermally stable and reasonably volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred methodology.[4] The gas chromatograph separates the analyte from impurities, ensuring that the mass spectrum obtained is from a pure compound.[1]
Experimental Workflow
The entire process, from sample preparation to data validation, follows a logical and systematic workflow designed to ensure data integrity.
Caption: General workflow for molecular weight determination by GC-MS.
Step-by-Step Methodology
This protocol is designed to be a self-validating system. Adherence to these parameters ensures reproducibility and trustworthiness of the results.
Instrumentation & Reagents:
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System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
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Reagents: Dichloromethane or Ethyl Acetate (GC or HPLC grade), Helium (99.999% purity).
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Analyte: 2-chloro-N-(2-chloro-4-methylphenyl)acetamide standard or synthesized product.
Sample Preparation:
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Accurately weigh approximately 1.0 mg of the analyte.
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Dissolve the analyte in 10.0 mL of dichloromethane in a volumetric flask to create a stock solution of 100 µg/mL.
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Transfer an aliquot to a 2 mL autosampler vial for analysis.
GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC System | ||
| Injector Port Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for high sensitivity without overloading. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, low-bleed column suitable for a wide range of semi-polar analytes. |
| Oven Program | Initial 100°C, hold 2 min. Ramp 15°C/min to 280°C, hold 5 min. | Separates the analyte from solvent and potential impurities. |
| MS System | ||
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for stable EI ionization. |
| Ionization Mode | Electron Ionization (EI) | Provides a distinct molecular ion and a reproducible fragmentation library. |
| Electron Energy | 70 eV | Standardized energy for consistent fragmentation patterns. |
| Mass Scan Range | 40 - 400 amu | Covers the expected molecular weight and key fragments. |
Data Analysis and Interpretation
Successful data interpretation relies on identifying the molecular ion and validating its characteristics against theoretical predictions.
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Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to the analyte.
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Mass Spectrum Extraction: Extract the mass spectrum from the apex of the analyte's chromatographic peak.
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Molecular Ion (M⁺) Identification: Locate the highest m/z peak in the spectrum that corresponds to the intact molecule. For C₉H₉³⁵Cl₂NO, this will be at m/z 217 . Due to rounding of atomic masses, this is often referred to as m/z 218 in nominal mass instruments.
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Isotope Pattern Validation: This is the critical self-validation step. The presence of two chlorine atoms must produce a characteristic cluster of peaks:
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M⁺ Peak (m/z 217): Contains two ³⁵Cl isotopes. Relative abundance: 100% (base peak of the cluster).
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M+2 Peak (m/z 219): Contains one ³⁵Cl and one ³⁷Cl. Relative abundance: ~65%.
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M+4 Peak (m/z 221): Contains two ³⁷Cl isotopes. Relative abundance: ~10%. The observation of this 100:65:10 ratio confirms the molecular weight and the presence of two chlorine atoms.
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Caption: Logical relationship between structure and its validating isotopic pattern.
Conclusion
The theoretical molecular weight of 2-chloro-N-(2-chloro-4-methylphenyl)acetamide (C₉H₉Cl₂NO) is calculated to be 218.083 g/mol . The authoritative method for the empirical confirmation of this value is Gas Chromatography-Mass Spectrometry (GC-MS). The protocol detailed within this guide provides a robust and self-validating framework for analysis. The key to confident identification lies not only in observing the molecular ion peak at the correct mass-to-charge ratio but also in verifying the characteristic isotopic pattern produced by the two chlorine atoms within the structure. This dual confirmation provides the highest level of trustworthiness required in research and development settings.
References
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